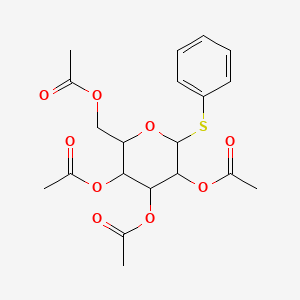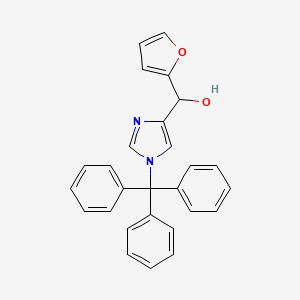
SAPONINS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saponins are a class of naturally occurring compounds found in various plant species. They are glycosides consisting of a sugar moiety linked to a triterpene or steroid aglycone. This compound are known for their surface-active properties, which allow them to form stable foams in water. They exhibit a range of biological activities, including haemolytic activity, bitterness, and toxicity to fish. These compounds have been used historically in traditional medicines and as natural detergents .
準備方法
Synthetic Routes and Reaction Conditions: Saponins can be synthesized through various chemical routes, often involving the glycosylation of triterpene or steroidal aglycones. The synthesis typically requires the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of catalysts like Lewis acids or bases. The reaction conditions must be carefully controlled to achieve the desired glycosidic linkage and to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants. The extraction process includes steps like maceration, percolation, and solvent extraction. Techniques such as high-performance liquid chromatography (HPLC) and countercurrent chromatography are used to purify the extracted this compound .
化学反応の分析
Types of Reactions: Saponins undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the aglycone part of this compound, leading to changes in their properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Glycosylation reactions often require glycosyl donors like glycosyl halides and acceptors in the presence of catalysts
Major Products: The major products formed from these reactions include various glycoside derivatives with modified biological activities and solubility profiles.
科学的研究の応用
Saponins have a wide range of applications in scientific research:
Chemistry: Used as natural surfactants and emulsifiers in various chemical formulations.
Biology: Studied for their role in plant defense mechanisms and their effects on cell membranes.
Medicine: Investigated for their potential as adjuvants in vaccines, anticancer agents, and cholesterol-lowering compounds.
Industry: Utilized in the production of natural detergents, foaming agents, and as additives in food and beverages .
作用機序
Saponins exert their effects through various mechanisms:
Cell Membrane Interaction: this compound interact with cell membrane components, such as cholesterol and phospholipids, leading to increased membrane permeability.
Immune Modulation: They can stimulate the immune system by promoting the secretion of cytokines and enhancing the activity of immune cells.
Anticancer Activity: this compound induce apoptosis in cancer cells through the activation of specific signaling pathways and the inhibition of cell proliferation
類似化合物との比較
Saponins are compared with other similar compounds, such as:
Flavonoids: Both this compound and flavonoids exhibit antioxidant and anti-inflammatory properties, but this compound are unique in their surfactant properties.
Alkaloids: While alkaloids have potent pharmacological effects, this compound are distinguished by their ability to form stable foams and their use as natural detergents.
Terpenoids: this compound are a subclass of terpenoids, but they are unique due to their glycosidic linkage and surface-active properties .
Similar compounds include flavonoids, alkaloids, and other terpenoids, each with distinct biological activities and applications.
特性
CAS番号 |
11006-75-0 |
|---|---|
分子式 |
C8H8N2O4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Rifamycin, 3-[(methoxyimino)methyl]-](/img/structure/B1172555.png)
